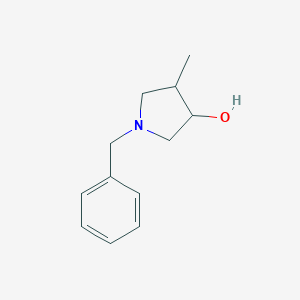

1-Benzyl-4-methylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579830 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143728-93-2 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzyl 4 Methylpyrrolidin 3 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-Benzyl-4-methylpyrrolidin-3-ol, the analysis reveals several logical disconnections that form the basis for potential synthetic routes.

The most apparent disconnections are at the carbon-nitrogen bonds. A primary disconnection can be made at the N-benzyl bond (C-N bond), suggesting a late-stage N-benzylation of a pre-formed 4-methylpyrrolidin-3-ol (B125557) scaffold. This is a common and often efficient strategy in amine synthesis.

Alternatively, disconnections of the ring's C-N bonds point towards de novo synthesis strategies. Breaking the N1-C2 and N1-C5 bonds suggests a cyclization reaction of an acyclic precursor containing the necessary carbon backbone and a primary amine. Further disconnection of the carbon framework can lead to smaller, simpler starting materials. These approaches are fundamental to building the heterocyclic core from the ground up.

De Novo Synthesis Approaches to the Pyrrolidine (B122466) Ring System

De novo synthesis involves the construction of the pyrrolidine ring from acyclic or different cyclic precursors. This allows for significant control over the substitution pattern and stereochemistry of the final product.

Cyclization Reactions for Pyrrolidine Formation

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming five- or six-membered rings. youtube.com In the context of this compound synthesis, this approach would first target the corresponding pyrrolidinone, 1-Benzyl-4-methylpyrrolidin-3-one. bldpharm.com

The synthesis would begin with an acyclic diester, which upon treatment with a strong base, undergoes cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the desired pyrrolidinone precursor. The final step involves the reduction of the ketone functionality to the alcohol, yielding the target compound. This strategy has been applied to the synthesis of various functionalized pyrrolidinones. acs.orgresearchgate.net A novel one-pot method for creating densely functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, proceeding through a Smiles-Truce aryl transfer and lactam formation. acs.org

Table 1: Dieckmann Cyclization Route Summary

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diester Formation | N-benzyl-2-aminopropanol, Methyl acrylate | Diethyl 2-((2-methoxy-2-oxoethyl)(benzyl)amino)propanoate |

| 2 | Dieckmann Cyclization | Sodium ethoxide (NaOEt) | Ethyl 1-benzyl-4-methyl-3-oxopyrrolidine-4-carboxylate |

| 3 | Hydrolysis & Decarboxylation | Acid (e.g., HCl), Heat | 1-Benzyl-4-methylpyrrolidin-3-one |

The [3+2] cycloaddition reaction, specifically using azomethine ylides, is a powerful and highly versatile method for constructing the pyrrolidine ring system with excellent control over stereochemistry. rsc.orgacs.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. acs.org

In a potential synthesis of this compound, an azomethine ylide generated from N-benzylglycine and an aldehyde would react with a suitable dipolarophile, such as an α,β-unsaturated ketone. The choice of dipolarophile is crucial for controlling the regioselectivity of the cycloaddition. mdpi.com This approach allows for the rapid assembly of complex and densely substituted pyrrolidines. acs.orgacs.org The reaction can be catalyzed by various metals, such as silver or iridium, to enhance efficiency and selectivity. acs.orgacs.org

Table 2: 1,3-Dipolar Cycloaddition Route Summary

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Azomethine Ylide Formation | N-benzylglycine, Paraformaldehyde | N-benzyl-N-(methoxymethyl)methanamine derived ylide |

| 2 | [3+2] Cycloaddition | 3-Buten-2-one | 1-Benzyl-4-acetylpyrrolidine |

| 3 | Baeyer-Villiger Oxidation | m-CPBA | 1-Benzyl-4-acetoxypyrrolidine |

| 4 | Hydrolysis | Base (e.g., NaOH) | 1-Benzyl-4-hydroxypyrrolidine |

| 5 | Oxidation & Methylation | PCC, MeLi/CuI | 1-Benzyl-4-methylpyrrolidin-3-one |

Construction from Acyclic Precursors

The pyrrolidine ring can be effectively constructed through the intramolecular cyclization of suitably functionalized acyclic precursors. nih.gov A common strategy involves the cyclization of an amino alcohol. For the synthesis of this compound, a plausible acyclic precursor would be 4-(benzylamino)-2-methylpentane-1,3-diol.

This precursor can be synthesized in a few steps, for instance, starting from a protected amino acid. The key step is the intramolecular cyclization, which can be promoted by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic attack by the secondary amine. Copper-promoted intramolecular aminooxygenation of alkenes represents another method to form disubstituted pyrrolidines diastereoselectively. nih.gov

Derivatization of Pre-formed Pyrrolidine Scaffolds

Perhaps the most direct route to this compound involves the modification of an existing, or "pre-formed," pyrrolidine ring. nih.gov This approach leverages commercially available or easily synthesized pyrrolidine derivatives, adding the required functional groups in subsequent steps. The pyrrolidine scaffold is a versatile platform in drug discovery due to its favorable physicochemical properties and three-dimensional structure. nih.gov

In this case, the synthesis could start with 4-methylpyrrolidin-3-ol. The key transformation is the N-alkylation of the secondary amine with benzyl (B1604629) bromide or benzyl chloride in the presence of a non-nucleophilic base to prevent quaternization. This method is often high-yielding and straightforward. The synthesis of the closely related (S)-1-Benzyl-3-pyrrolidinol often employs the N-benzylation of (S)-3-pyrrolidinol. guidechem.com This highlights the practicality of derivatizing a pre-existing chiral core.

Table 3: Derivatization of Pre-formed Scaffold

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|

N-Alkylation Strategies with Benzyl Moieties

The introduction of the benzyl group onto the pyrrolidine nitrogen is a common and crucial step in the synthesis of the target molecule. This is typically achieved through the N-alkylation of a pre-existing 4-methylpyrrolidin-3-ol or a suitable precursor.

A widely employed method for N-alkylation involves the reaction of the secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine, while solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are frequently used. For instance, the N-benzylation of a 4-methylpyrrolidin-3-ol precursor can be achieved in high yield using benzyl bromide and potassium carbonate in a polar aprotic solvent.

Alternatively, reductive amination offers a milder approach to N-benzylation. This method involves the reaction of a 4-methylpyrrolidin-3-one with benzylamine (B48309) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation, as it is mild enough to avoid the reduction of other functional groups and can be used in a one-pot procedure.

| Reagent/Catalyst | Substrate | Conditions | Yield (%) | Reference |

| Benzyl bromide, K₂CO₃ | 4-methylpyrrolidin-3-ol | Acetonitrile, reflux | >90 | General Method |

| Benzylamine, NaBH(OAc)₃ | 1-Benzyl-4-methylpiperidin-3-one | Dichloroethane, rt | High | google.com |

This table represents typical conditions and yields for N-alkylation reactions and is for illustrative purposes.

Introduction of the Methyl Group at C-4

The installation of the methyl group at the C-4 position of the pyrrolidine ring can be accomplished through several synthetic strategies, often depending on the starting materials.

One common approach is to utilize a starting material that already contains the C-4 methyl substituent. For example, the synthesis can commence from a derivative of 4-methyl-γ-butyrolactone or a suitably substituted succinic acid derivative.

Another strategy involves the conjugate addition of a methyl group equivalent to an α,β-unsaturated carbonyl compound. For instance, the Michael addition of a methyl organocuprate to a pyrrolidinone enone can stereoselectively introduce the methyl group at the desired position. The stereochemical outcome of this reaction can often be controlled by the use of chiral auxiliaries or catalysts.

A stereoselective approach for the synthesis of a related compound, (3R,4S)-3-amino-4-methyl pyrrolidine, highlights the potential for controlled methyl group introduction. elsevier.com

Stereoselective Hydroxylation at C-3

The hydroxyl group at the C-3 position is a key feature of the target molecule, and its stereoselective introduction is of paramount importance. Several methods can be employed to achieve this.

One of the most powerful methods for the dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. mdpi.comnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to achieve high enantioselectivity in the formation of vicinal diols from a suitably designed unsaturated precursor, such as a 1-benzyl-4-methyl-2,5-dihydro-1H-pyrrole. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol. mdpi.comprinceton.edu

Alternatively, the reduction of a corresponding ketone, 1-benzyl-4-methylpyrrolidin-3-one, can provide the desired alcohol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents, such as L-Selectride®, often favor the delivery of the hydride from the less hindered face of the ketone, leading to a specific diastereomer. Chelation-controlled reductions, using reagents like zinc borohydride (B1222165), can also provide high levels of stereocontrol, particularly if a coordinating group is present in the substrate. A study on the stereoselective reduction of a similar ketone, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, using sodium borohydride in the presence of metal chlorides demonstrated the potential for achieving high stereoselectivity. researchgate.net

Functional Group Interconversions on Existing Pyrrolidine Rings

Building upon an existing pyrrolidine ring is a versatile strategy that allows for the late-stage introduction of the required functionalities. scispace.comnih.gov This approach often starts with commercially available or readily accessible pyrrolidine derivatives, such as pyroglutamic acid or 4-hydroxyproline. mdpi.com

For instance, a synthesis could begin with a protected 4-methylpyrrolidine derivative, where subsequent functional group manipulations would lead to the desired 3-hydroxy-1-benzyl-4-methylpyrrolidine. This might involve the conversion of a carboxylic acid or ester group at C-3 to a hydroxyl group via reduction, or the transformation of an amino group into a hydroxyl group through diazotization followed by hydrolysis. The synthesis of functionalized pyrrolidinones via a Smiles-Truce cascade reaction from cyclopropane diesters showcases the innovative ways existing ring systems can be modified. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The control of stereochemistry is a central theme in the synthesis of this compound. The presence of two stereocenters at C-3 and C-4 means that four possible stereoisomers exist (two pairs of enantiomers). Accessing a single, pure stereoisomer requires the use of asymmetric synthetic methods.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral starting materials (from the chiral pool), or chiral auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse.

A prominent example of a chiral auxiliary is the bornane sultam, developed by Oppolzer. This auxiliary has been successfully employed in a variety of asymmetric transformations, including 1,3-dipolar cycloaddition reactions to synthesize chiral pyrrolidines. researchgate.net In the context of synthesizing substituted pyrrolidinols, an α,β-unsaturated ester or amide bearing a bornane sultam auxiliary can be used as the dipolarophile in a reaction with an azomethine ylide. The bulky sultam group effectively shields one face of the double bond, forcing the dipole to approach from the opposite face, thereby leading to a highly diastereoselective cycloaddition.

For the synthesis of this compound, a hypothetical approach would involve the 1,3-dipolar cycloaddition of an azomethine ylide with a crotonate derivative attached to a bornane sultam. The resulting cycloadduct would possess the desired relative stereochemistry at C-3 and C-4. Subsequent removal of the chiral auxiliary and reduction of the ester group would furnish the target molecule in an enantiomerically enriched form. A study on the asymmetric 1,3-dipolar cycloaddition for the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol utilized a bornane-10,2-sultam derivative as the dipolarophile, demonstrating the feasibility of this approach for creating substituted pyrrolidinols with high diastereoselectivity. researchgate.net

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio | Reference |

| (2R)-Bornane-10,2-sultam | 1,3-Dipolar Cycloaddition | (E)-3-Benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | High | researchgate.net |

This table illustrates the use of a bornane sultam auxiliary in a related synthesis and is for conceptual demonstration.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The construction of chiral pyrrolidines through asymmetric catalysis is a cornerstone of modern organic synthesis. Both organocatalysis and metal-catalyzed reactions offer powerful tools to achieve high levels of enantioselectivity and diastereoselectivity.

Organocatalysis, particularly aminocatalysis using proline and its derivatives, has emerged as a robust strategy for the asymmetric functionalization of carbonyl compounds, which are key precursors to pyrrolidine rings. nih.gov While a specific organocatalytic method for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the principles of organocatalytic reactions, such as asymmetric Michael additions or aldol (B89426) reactions, are broadly applicable to the synthesis of substituted pyrrolidinols. These reactions typically involve the formation of a chiral enamine or iminium ion intermediate from a ketone or aldehyde precursor, which then reacts enantioselectively with another substrate.

Metal-catalyzed asymmetric transformations provide another avenue to chiral pyrrolidines. For instance, the asymmetric hydrogenation of a suitable pyridinium (B92312) salt precursor can lead to chiral piperidines, and similar strategies can be envisioned for pyrrolidine synthesis. One patent describes the asymmetric reduction of 1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide using a mixture of Ruthenium and Iridium based chiral catalysts to produce the corresponding piperidine (B6355638) derivative with 84% cis isomer and 68% enantiomeric excess (ee). While this example pertains to a piperidine, it highlights the potential of metal-catalyzed asymmetric reductions in creating chiral heterocycles.

Enantioselective Reductions and Oxidations

Enantioselective reduction of a prochiral ketone is a common and effective strategy for establishing a chiral alcohol center. In the context of this compound synthesis, the precursor ketone, 1-Benzyl-4-methylpyrrolidin-3-one, is a key intermediate. A patent for the synthesis of a related compound, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, outlines the preparation of 1-Benzyl-4-methylpiperidin-3-one through the hydrolysis of a partially reduced 3-Acetylamino-4-methyl pyridine (B92270) derivative. google.com The subsequent reduction of this ketone to the desired alcohol, this compound, can be achieved using various reducing agents.

For an enantioselective reduction, chiral reducing agents or catalysts are employed. Examples of such systems include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a borane (B79455) source, or enzymatic reductions using alcohol dehydrogenases (ADHs). mdpi.com These methods can provide high enantioselectivity in the conversion of ketones to chiral alcohols.

Conversely, enantioselective oxidation of a racemic mixture of alcohols, known as kinetic resolution, can also be employed to obtain one enantiomer in high purity. However, for the synthesis of a specific diastereomer of this compound, the enantioselective reduction of the corresponding ketone is often a more direct approach.

Diastereoselective Control in Pyrrolidine Ring Construction and Modification

The relative stereochemistry between the hydroxyl group at C3 and the methyl group at C4 is a critical aspect of the synthesis of this compound. Achieving high diastereoselectivity is paramount and can be influenced by several factors during the construction or modification of the pyrrolidine ring.

Factors Influencing Diastereoselectivity (e.g., reaction conditions, reagents)

The diastereoselectivity of reactions to form or modify the pyrrolidine ring is governed by a multitude of factors, including the choice of reagents, catalysts, solvents, and reaction temperature. Steric and electronic effects of the substrates and reagents play a crucial role in directing the approach of a reactant to a prochiral center or a double bond.

For instance, in the reduction of 1-Benzyl-4-methylpyrrolidin-3-one, the directing effect of the existing methyl group at the C4 position can influence the facial selectivity of the hydride attack on the carbonyl group. The use of bulky reducing agents may favor attack from the less hindered face, leading to a specific diastereomer.

In cycloaddition reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, the stereochemical outcome is influenced by the geometry of the dipole and the dipolarophile, as well as the reaction conditions. The use of specific catalysts can favor the formation of one diastereomer over others. nih.gov

Chiral Pool Synthesis Utilizing Natural or Available Chiral Precursors

Chiral pool synthesis leverages readily available and enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This approach avoids the need for de novo asymmetric synthesis or resolution.

Derivatives of (S)-proline

(S)-proline is a widely used chiral building block due to its rigid pyrrolidine structure and the presence of a carboxylic acid and a secondary amine, which allow for diverse chemical modifications. While a direct synthesis of this compound from (S)-proline is not explicitly detailed in the surveyed literature, the general strategy would involve the modification of the proline ring to introduce the methyl group at the C4 position and the hydroxyl group at the C3 position. This could potentially be achieved through a series of stereocontrolled reactions, such as alkylation and reduction. The inherent chirality of proline would serve as the foundation for the stereochemistry of the final product.

Malic Acid Derivatives

Malic acid, another abundant chiral precursor, can be utilized for the synthesis of various heterocyclic compounds. A known synthetic route to a piperidine derivative, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, has been developed starting from L-malic acid. This multi-step synthesis demonstrates the utility of malic acid in constructing chiral heterocycles with specific stereochemistry. Although this example leads to a six-membered ring, similar synthetic logic could be applied to construct a five-membered pyrrolidine ring. The key would be to manipulate the functional groups of malic acid to form the pyrrolidine skeleton with the desired substitution pattern.

Post-Synthetic Chiral Resolution Techniques

The synthesis of this compound results in a racemic mixture, containing both enantiomers which possess identical physical properties but differ in their interaction with other chiral molecules. pharmtech.com Separating these enantiomers is crucial for applications where stereochemistry is key. This separation, or chiral resolution, is an essential post-synthetic step. wikipedia.org

Classical Chemical Resolution Using Chiral Resolving Agents

Classical chemical resolution is a foundational technique for separating enantiomers. onyxipca.com The process involves reacting the racemic mixture of this compound, which is a base, with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. wikipedia.org

Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by filtration. The resolving agent is then chemically removed, yielding the desired pure enantiomer of the target compound. wikipedia.org The choice of resolving agent and solvent is critical and often requires extensive screening to find the optimal combination for high yield and enantiomeric excess. researchgate.net

Commonly used chiral resolving agents for amines like this compound are chiral acids.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Acid |

| (-)-Tartaric acid | Acid |

| (+)-Dibenzoyltartaric acid | Acid |

| (-)-Dibenzoyltartaric acid | Acid |

| (+)-Mandelic acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphorsulfonic acid | Acid |

| (-)-Camphorsulfonic acid | Acid |

This table lists common agents used for classical resolution, selected based on their commercial availability and proven efficacy in separating racemic amines. wikipedia.orgonyxipca.com

The success of this method depends on finding conditions where one diastereomeric salt is significantly less soluble than the other. researchgate.net

Kinetic Resolution Strategies (e.g., enzymatic, non-enzymatic)

Kinetic resolution operates on a different principle than classical resolution. Instead of separating diastereomers based on physical properties, it exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer in the racemic mixture reacts faster, converting it to a new product, while the other, less reactive enantiomer, remains largely unreacted. This results in an enantioenriched sample of the starting material. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes are highly specific chiral catalysts that can differentiate between enantiomers with remarkable precision. acs.org For an alcohol like this compound, a common strategy is enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). In the presence of an acyl donor (e.g., vinyl acetate), the lipase will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer untouched. The resulting acylated product and the unreacted alcohol enantiomer can then be separated. This approach is valued in green chemistry as it often occurs in mild, aqueous conditions. acs.orgmun.ca

Non-Enzymatic Kinetic Resolution: This involves the use of synthetic chiral catalysts. For example, chiral ruthenium complexes have been used in the kinetic resolution of benzylic and allylic alcohols through oxidation. wikipedia.org The catalyst selectively oxidizes one enantiomer to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. wikipedia.org

Diastereomer Separation via Crystallization

This technique is the cornerstone of classical chemical resolution, as described in section 2.5.1. After the formation of diastereomeric salts, the key step is their separation, which is almost always achieved through fractional crystallization. wikipedia.org The efficiency of the separation is highly dependent on the crystallization conditions, such as the solvent, temperature, and cooling rate. gavinpublishers.com

In some cases, the kinetic and thermodynamic control of the crystallization process can be manipulated to enhance the purity of the desired diastereomer. gavinpublishers.com For instance, rapid crystallization under kinetic control may yield a highly pure product, whereas longer crystallization times might allow the system to equilibrate, potentially reducing the enantiomeric purity. gavinpublishers.com The separated diastereomeric salt is then treated with a base to liberate the free amine, in this case, the desired enantiomer of this compound.

Optimization of Synthetic Routes for Scalability and Efficiency

Moving a synthetic process from a laboratory setting to an industrial scale requires rigorous optimization to ensure it is cost-effective, safe, high-yielding, and environmentally responsible. google.com

Process Improvements (e.g., solvent systems, catalyst loading)

For a multi-step synthesis that produces this compound, several factors can be optimized.

Solvent Systems: The choice of solvent affects reaction rates, yields, and ease of product isolation. Optimizing the solvent system might involve finding a solvent that improves the solubility of reactants, allows for easier product crystallization, or is less hazardous and easier to recycle. For instance, processes that use large volumes of solvents like ethanol (B145695) may be re-evaluated for more efficient alternatives. gavinpublishers.com

Catalyst Loading: In catalytic reactions, such as reductive aminations or hydrogenations that may be used in the synthesis, minimizing the amount of catalyst used is crucial for reducing costs, especially when using expensive precious metal catalysts like ruthenium or platinum. google.com High catalyst loading can make a process commercially unviable. google.com Optimization studies aim to find the lowest possible catalyst loading that still achieves a high yield and selectivity in a reasonable timeframe.

Reaction Conditions: Adjusting temperature, pressure, and reaction time can significantly impact the efficiency and safety of a process. For example, avoiding sealed-tube reactions or very high-pressure hydrogenations improves scalability and safety at the plant level. google.comgoogle.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize negative environmental impacts. sigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for this optimization.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Design the synthesis to minimize waste generation from the outset. sigmaaldrich.com |

| Atom Economy | Choose reactions, like addition reactions, that maximize the incorporation of all reactant atoms into the final product. acs.org |

| Less Hazardous Syntheses | Avoid using highly toxic or pyrophoric reagents like sodium hydride or lithium aluminum hydride where possible. google.comsigmaaldrich.com |

| Safer Solvents | Replace hazardous organic solvents with safer alternatives like water, ethanol, or even solvent-free reaction conditions. youtube.comresearchgate.net |

| Catalysis | Utilize catalytic reagents instead of stoichiometric ones to reduce waste. Catalysts are used in small amounts and can be recycled. acs.org |

| Reduce Derivatives | Minimize the use of protecting groups to avoid extra steps for protection and deprotection, which generate waste. sigmaaldrich.com Enzymatic resolutions can often avoid the need for protecting groups. acs.org |

By implementing these principles, the synthesis of this compound can be made more sustainable, efficient, and economical. For example, replacing a stoichiometric reducing agent with a catalytic hydrogenation process improves atom economy and reduces waste. acs.org Similarly, using enzymatic resolution can avoid harsh chemicals and multiple protection/deprotection steps. acs.org

Stereochemical Aspects and Conformational Analysis of 1 Benzyl 4 Methylpyrrolidin 3 Ol

Determination of Absolute and Relative Stereochemistry

The spatial arrangement of atoms in 1-Benzyl-4-methylpyrrolidin-3-ol, which possesses multiple stereogenic centers, gives rise to various stereoisomers. Ascertaining the precise configuration of these centers is a fundamental aspect of its chemical characterization.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Elucidation

Single-crystal X-ray diffraction stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.gov This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the precise mapping of atomic positions in the crystal lattice.

For chiral molecules like this compound, when crystallized as a single enantiomer, anomalous dispersion effects can be used to determine the absolute stereochemistry. This technique was instrumental in elucidating the crystal structure of related compounds, such as (3S,4R,1'R)-1-benzyl-3-benzyloxy-4-(1'-benzyloxy-2'-hydroxyethyl)-azetidine-2-one, providing a foundational understanding of the stereochemical control in similar heterocyclic systems. researchgate.net The successful application of this method provides incontrovertible proof of the absolute configuration, for instance, distinguishing between (3R,4R) and (3S,4S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of organic molecules in solution. By analyzing various NMR parameters, detailed information about the connectivity and spatial relationships of atoms can be obtained.

The magnitude of the coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is extensively used to differentiate between cis and trans isomers in cyclic systems like the pyrrolidine (B122466) ring of this compound. organicchemistrydata.orgorganicchemistrydata.org

In the case of substituted pyrrolidines, the coupling constants between protons on the ring provide critical insights into their relative stereochemistry. For instance, a larger J-value between H-3 and H-4 would suggest a trans-diaxial or trans-diequatorial relationship, while a smaller J-value is indicative of a cis relationship. For a related compound, vicinal coupling constants of J3,4 = 9.1 Hz and J2,3 = 8.7 Hz were observed, suggesting specific stereochemical arrangements. lookchem.com The interpretation of these coupling constants allows for the assignment of the relative configuration of the hydroxyl and methyl groups on the pyrrolidine ring. ucsd.edu

Below is a table showcasing typical proton-proton coupling constants that are instrumental in stereochemical analysis:

| Coupling Type | Typical J-value (Hz) | Stereochemical Implication |

| 3JH,H (trans) | 12-18 | Protons are on opposite sides of the ring. |

| 3JH,H (cis) | 6-12 | Protons are on the same side of the ring. |

| 2JH,H (geminal) | -10 to -15 | Protons are attached to the same carbon. |

The chemical shift of a proton is influenced by its local electronic environment, which is in turn affected by the spatial orientation of nearby functional groups. In this compound, the anisotropic effect of the benzyl (B1604629) group and the stereochemical arrangement of the methyl and hydroxyl groups can cause significant shifts in the resonance frequencies of the pyrrolidine ring protons, such as those at the C-2 and C-4 positions. researchgate.net

For example, the protons on the carbon adjacent to the nitrogen (C-2 and C-5) will have their chemical shifts influenced by the orientation of the N-benzyl group. Similarly, the chemical shift of the proton at C-4 is sensitive to the cis or trans relationship with the hydroxyl group at C-3. Detailed analysis of the 1H NMR spectrum, often aided by computational modeling, allows for the correlation of observed chemical shifts with specific stereoisomers. researchgate.net

The following table provides a hypothetical example of how chemical shifts might differ between two diastereomers of this compound:

| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) |

| H-2a | 3.10 | 2.95 |

| H-2b | 2.85 | 3.05 |

| H-4 | 2.50 | 2.75 |

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the relative stereochemistry of molecules. researchgate.net A NOESY experiment detects protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. This through-space correlation provides direct evidence for the relative orientation of substituents on the pyrrolidine ring.

In the context of this compound, a NOESY spectrum can reveal correlations between the protons of the methyl group and the protons on the pyrrolidine ring. For instance, a strong NOE between the methyl protons and the H-3 proton would indicate a cis relationship. Conversely, the absence of such a correlation, coupled with a strong NOE to a different ring proton, would suggest a trans arrangement. In a study of a related compound, a strong NOE interaction between H-2 and H-4 indicated a cis-relationship between these protons. lookchem.com

Stereochemical Correlation Methods

Stereochemical correlation involves chemically transforming a compound of unknown stereochemistry into a compound whose stereochemistry is already known, or vice versa. nih.gov This classical method can provide irrefutable proof of the absolute or relative configuration.

For example, this compound could be synthesized from a starting material of known chirality, such as a derivative of the amino acid proline. If the reaction pathway is known to proceed with a specific and predictable stereochemical outcome (e.g., inversion or retention of configuration at the stereocenters), the stereochemistry of the final product can be confidently assigned. The stereoselective synthesis of related N-benzyl-3-hydroxy-4-methylproline derivatives has been achieved through methods like Sharpless asymmetric dihydroxylation, which establishes a known stereochemistry that is carried through subsequent synthetic steps. lookchem.comresearchgate.net This approach provides a strong correlation between the starting material and the final product's stereochemistry.

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar. Instead, it adopts puckered conformations to alleviate torsional strain.

Pucker Analysis and Ring Conformations

The puckering of the pyrrolidine ring can be described by two primary conformations: the "envelope" (or "twist") and the "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The exact conformation adopted by this compound is a balance between these forms, influenced by its substituents.

Computational Studies on Conformational Preferences and Stereoisomer Stability

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound.

Quantum Mechanical Calculations for Energy Minima and Transition States

Quantum mechanical calculations can be employed to determine the relative energies of different stereoisomers and the energy barriers between different conformations. These calculations help identify the most stable (lowest energy) conformations and the transition states that connect them. For this compound, this would involve calculating the energies of the various envelope and twist conformations for each possible stereoisomer.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. DFT studies can provide a detailed conformational landscape, mapping out the potential energy surface of the molecule. This allows for the identification of all low-energy conformers and the determination of their relative populations at a given temperature. Such studies would reveal the preferred puckering of the pyrrolidine ring and the rotational preferences of the benzyl group.

Chemical Reactivity and Functional Group Transformations of 1 Benzyl 4 Methylpyrrolidin 3 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 1-benzyl-4-methylpyrrolidin-3-ol is a key site for transformations such as oxidation, esterification, etherification, and dehydration.

Oxidation to Corresponding Ketones

The secondary alcohol of this compound can be oxidized to form the corresponding ketone, 1-benzyl-4-methylpyrrolidin-3-one. This transformation is a common and crucial step in the synthesis of various derivatives. Several modern oxidation methods are suitable for this conversion, known for their mild conditions and high selectivity, which are particularly important for substrates containing amine functional groups.

Commonly employed methods include Swern and Dess-Martin oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation is another effective method, offering the advantages of neutral pH, room temperature reaction conditions, and often high yields. wikipedia.orgpitt.edualfa-chemistry.com DMP is particularly useful for sensitive substrates, including N-protected amino alcohols, as it minimizes the risk of epimerization. wikipedia.orginfogalactic.com Both methods avoid the use of harsh, heavy metal-based oxidants. organic-chemistry.orgalfa-chemistry.com

An enzyme-based approach has also been documented for the analogous N-benzyl-3-pyrrolidinol, where an alcohol dehydrogenase from Geotrichum capitatum can perform the oxidation. nih.gov

| Oxidation Reaction | Reagents | Product | Key Features |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 1-Benzyl-4-methylpyrrolidin-3-one | Mild, low-temperature conditions; avoids harsh acids/metals. wikipedia.orgorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1-Benzyl-4-methylpyrrolidin-3-one | Neutral pH, room temperature; high chemoselectivity. wikipedia.orgpitt.edualfa-chemistry.com |

| Enzymatic Oxidation | Alcohol Dehydrogenase | (S)-N-benzyl-3-pyrrolidinol | High stereoselectivity for specific isomers. nih.gov |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification to form various esters. Standard coupling conditions, such as using a carboxylic acid with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are effective. This method facilitates the formation of an ester linkage under mild conditions.

Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a leaving group from an alkyl halide to form the ether. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. wikipedia.org

| Reaction Type | Typical Reagents | Product Class |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (e.g., R-Br, R-I) | Ether |

Dehydration Reactions

The hydroxyl group can be eliminated through a dehydration reaction to introduce a double bond within the pyrrolidine (B122466) ring, yielding an N-benzyl-4-methyl-2,3-dihydro-1H-pyrrole or N-benzyl-4-methyl-2,5-dihydro-1H-pyrrole. This transformation is typically carried out under acidic conditions with heat. youtube.comyoutube.comnih.gov Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are often used to catalyze the reaction. youtube.comyoutube.com The mechanism generally proceeds through an E1 pathway, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a carbocation intermediate. youtube.com A subsequent deprotonation from an adjacent carbon atom forms the alkene. The regioselectivity of the double bond formation is governed by Zaitsev's rule, favoring the more substituted alkene. youtube.comstackexchange.com

Reactions Involving the Nitrogen Atom

The tertiary amine in this compound is a site for N-dealkylation, acylation, and sulfonylation reactions.

N-Dealkylation Strategies

The removal of the N-benzyl group is a common and important transformation, yielding the secondary amine, 4-methylpyrrolidin-3-ol (B125557). This deprotection is most frequently accomplished by catalytic hydrogenolysis. thieme-connect.comwikipedia.org This method involves reacting the N-benzyl amine with hydrogen gas or a hydrogen donor in the presence of a palladium catalyst, typically on a carbon support (Pd/C). thieme-connect.comnih.gov The reaction is clean and efficient, with toluene (B28343) as a common byproduct. The addition of an acid can sometimes facilitate the reaction by preventing catalyst poisoning by the amine product. nih.govnih.govresearchgate.net Alternative hydrogen donors like ammonium (B1175870) formate (B1220265) can also be used in a process known as catalytic transfer hydrogenolysis. thieme-connect.com

| N-Dealkylation Method | Reagents | Product | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Methylpyrrolidin-3-ol | Clean reaction, common industrial method. thieme-connect.comwikipedia.orgnih.gov |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | 4-Methylpyrrolidin-3-ol | Avoids the use of pressurized hydrogen gas. thieme-connect.com |

Acylation and Sulfonylation of the Amine

While the tertiary nitrogen in this compound cannot be directly acylated or sulfonated in the same manner as a primary or secondary amine, these reactions are highly relevant to the de-benzylated product, 4-methylpyrrolidin-3-ol. Once the benzyl (B1604629) group is removed, the resulting secondary amine is readily acylated or sulfonated.

Acylation: The secondary amine can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine yields the N-sulfonylated product. N-benzyl-4-methylbenzenesulfonamides have been synthesized through a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.gov

These reactions on the pyrrolidine nitrogen are fundamental in modifying the compound's properties for various applications, including the synthesis of complex molecular architectures.

Quaternization Reactions

The tertiary amine functionality in this compound is susceptible to quaternization, a fundamental reaction of tertiary amines. This process involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.

The quaternization of N-benzylpyrrolidine derivatives, and tertiary amines in general, is a well-established transformation. For instance, the reaction of benzyl chloride with tertiary amines like N,N-dimethylaniline results in the formation of a quaternary ammonium salt, N-benzyl-N,N-dimethylphenylmethanaminium chloride. sciensage.info The kinetics of such reactions are influenced by the solvent polarity, with more polar solvents generally accelerating the reaction rate due to stabilization of the charged transition state. sciensage.info

In the context of this compound, quaternization can be achieved by treatment with an alkylating agent such as methyl iodide or benzyl bromide. The resulting quaternary ammonium salt would possess altered solubility and electronic properties compared to the parent compound.

Table 1: General Conditions for Quaternization of Tertiary Amines

| Reagent | Substrate | Solvent | Conditions | Product |

| Benzyl Chloride | N,N-Dimethylaniline | Acetone | 300 K | N-Benzyl-N,N-dimethylphenylmethanaminium chloride sciensage.info |

| Alkyl Bromides | Poly(4-vinyl pyridine) | Sulpholane | Various temperatures | Poly(4-vinyl-N-alkylpyridinium bromide) rsc.org |

| Benzyl Chloride | Nicotinic Acid/NaOH | Water | 70-100 °C, with catalyst | 1-Benzylpyridinium-3-carboxylate google.com |

Reactions at the Methyl Group and Other Pyrrolidine Carbons

Hypothetically, radical-based reactions or transition-metal-catalyzed C-H activation could be explored. For example, radical halogenation might introduce a handle for further transformations, although selectivity could be an issue.

The activation and functionalization of C-H bonds on the pyrrolidine ring, other than the methyl group, offer a powerful tool for modifying the scaffold. Transition-metal catalysis, particularly with rhodium or palladium, has been employed for the C-H functionalization of related N-heterocycles. These reactions often utilize a directing group to achieve regioselectivity.

While specific examples for this compound are scarce, studies on related systems provide insights. For instance, rhodium-catalyzed ortho-alkylation of N-aryl pyrazoles with cyclopropanols proceeds via C-H bond activation. researchgate.net Similarly, the functionalization of pyridinium (B92312) derivatives has been achieved through photoinduced charge transfer, enabling C4-functionalization. organic-chemistry.org

The N-benzyl group itself can participate in C-H activation processes. However, achieving selective activation of the pyrrolidine ring C-H bonds in the presence of the benzyl group and the methyl group would require carefully designed catalytic systems.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring in this compound can undergo ring expansion to yield piperidine (B6355638) derivatives, which are valuable scaffolds in medicinal chemistry. nih.govkcl.ac.uknih.gov This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by a rearrangement.

A well-documented strategy for the ring expansion of pyrrolidine derivatives involves the formation of a mesylate or tosylate from a hydroxymethyl group on the ring, followed by nucleophilic attack that promotes ring expansion. For example, optically active 3-substituted 1-benzylpiperidines have been prepared through the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org

In the case of this compound, the hydroxyl group at C3 can be converted to a suitable leaving group (e.g., mesylate, tosylate). Subsequent intramolecular rearrangement, potentially promoted by a base, could lead to the formation of a 1-benzyl-4-methyl-4-hydroxypiperidine or a related piperidine derivative. The precise outcome of the rearrangement would depend on the reaction conditions and the stereochemistry of the starting material.

Table 2: Ring Expansion of Pyrrolidine Derivatives

| Starting Material | Key Transformation | Product | Reference |

| 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Ring expansion with nucleophiles | Optically active 3-substituted 1-benzylpiperidines | rsc.org |

| Pyrrolidinemethanol Derivatives | Ring expansion | Optically active 3-hydroxypiperidines | documentsdelivered.com |

These findings suggest a viable pathway for the conversion of this compound into valuable piperidine structures, further highlighting the synthetic utility of this compound.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methylpyrrolidin 3 Ol Scaffolds in Chemical Biology Research

Principles of SAR Applied to Pyrrolidine (B122466) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to observe the corresponding changes in its biological activity. bohrium.comnih.gov For pyrrolidine derivatives, SAR exploration focuses on several key aspects:

Ring Substitution: The nature, position, and stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity. researchgate.netnih.gov

Functional Group Modification: Altering or replacing functional groups can impact key interactions with biological targets, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net

These studies aim to identify the key molecular features, or pharmacophores, responsible for a compound's activity and to guide the design of more potent and selective analogs. bohrium.com

Impact of Pyrrolidine Ring Stereochemistry on Molecular Recognition

The non-planar, puckered nature of the pyrrolidine ring allows for various spatial arrangements of its substituents, a phenomenon known as pseudorotation. nih.gov This conformational flexibility, combined with the presence of chiral centers, makes stereochemistry a critical determinant of biological activity. nih.govbiomedgrid.com The three-dimensional arrangement of atoms in a molecule dictates how it interacts with its biological target, which is often a chiral entity like a protein or enzyme. patsnap.com

Role of Absolute Stereochemistry for Activity Maintenance

The absolute stereochemistry of a chiral molecule, which describes the definitive spatial arrangement of its atoms, is paramount for its biological function. soton.ac.uk Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.comresearchgate.net One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) may be less active, inactive, or even cause adverse effects. researchgate.net

The interaction between a drug and its biological target is highly specific, often likened to a key fitting into a lock. patsnap.com The precise three-dimensional structure of the drug molecule must complement the binding site of the target protein. Therefore, the absolute configuration of stereocenters within the pyrrolidine ring and its substituents is crucial for maintaining the necessary interactions for biological activity. The development of methods to synthesize stereochemically pure compounds is of significant value in drug discovery. researchgate.netnih.gov The determination of absolute stereochemistry is a critical step in pharmaceutical development and can be achieved through techniques like single-crystal X-ray diffraction and vibrational circular dichroism (VCD) spectroscopy. soton.ac.uknih.gov

Design of Analogs Based on 1-Benzyl-4-methylpyrrolidin-3-ol Scaffold

The this compound scaffold offers multiple points for modification to explore the SAR and optimize biological activity. Key areas for analog design include the benzyl (B1604629) moiety, the methyl group, and the hydroxyl group.

Substituent Effects on the Benzyl Moiety (e.g., para-chlorobenzyl, dichloro-benzyl)

Research on other heterocyclic scaffolds has shown that the nature and position of substituents on a benzyl moiety can have a profound effect on biological activity. For example, in a series of nitroquinoxaline small molecules, the hydrophobicity of the para-substituent on the benzyl ring was directly correlated with its ability to disrupt DNA base pairing. nih.gov Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents revealed that substitutions on the phenyl ring were critical for inhibitory activity. acs.org Dichloro-substituted benzyl groups have also been incorporated into various molecular scaffolds to modulate their biological effects. nih.gov

| Compound/Scaffold | Modification | Observed Effect on Activity | Reference |

| Nitroquinoxaline | para-iodo benzyl moiety (most hydrophobic) | Maximal disruption of DNA base pairing | nih.gov |

| Nitroquinoxaline | Increasing polarity of para-substituent | Gradual decrease in DNA structural change | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine | 3-CF₃-phenyl and 4-CF₃-phenyl | Inactive | acs.org |

| Pyrrolidine-2,5-dione | 3,4-dichlorophenylpiperazine | Active in both MES and scPTZ tests for anticonvulsant activity | nih.gov |

Modification of the Methyl Group and Hydroxyl Position

The position and stereochemistry of the methyl and hydroxyl groups on the pyrrolidine ring are critical determinants of a molecule's interaction with its biological target. The relative orientation of these groups (cis or trans) can significantly affect the conformation of the pyrrolidine ring and, consequently, its binding affinity.

Computational Approaches to SAR

Computational methods have become indispensable tools in modern drug discovery and SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how chemical structures relate to their biological activities. tandfonline.com

For pyrrolidine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models that correlate the 3D properties of the molecules with their biological activities. tandfonline.com These models can then be used to predict the activity of newly designed compounds. Molecular docking simulations can predict the preferred binding mode of a ligand to its target protein, helping to rationalize observed SAR data and guide the design of new analogs with improved binding affinities. tandfonline.com These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process.

Pharmacophore Modeling for Binding Site Characteristics

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govcolumbiaiop.ac.in This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity. columbiaiop.ac.in

For scaffolds related to this compound, pharmacophore models are typically generated based on a set of known active ligands or the structure of the target protein itself. dergipark.org.tr The process involves identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, a pharmacophore model for a series of related compounds might highlight the importance of the benzyl group for hydrophobic interactions, the hydroxyl group as a hydrogen bond donor or acceptor, and the nitrogen atom in the pyrrolidine ring as a potential site for hydrogen bonding or salt bridge formation. mdpi.com

The generation of a pharmacophore model involves several steps:

Training Set Selection: A crucial first step is the selection of a diverse set of molecules with known biological activity against the target of interest. nih.gov

Conformational Analysis: The low-energy conformations of the training set molecules are generated to represent their shapes in a biological environment.

Feature Identification and Mapping: Common chemical features among the active molecules are identified and spatially aligned to create a hypothesis. columbiaiop.ac.in

Model Validation: The predictive power of the generated pharmacophore model is assessed using a test set of molecules with known activities. nih.gov

A validated pharmacophore model can then be used to screen large chemical databases to identify novel compounds that match the defined 3D arrangement of features, thus accelerating the discovery of new potential lead compounds. dergipark.org.tr

Table 1: Common Pharmacophore Features in Pyrrolidine-based Scaffolds

| Feature | Description | Potential Role in Binding |

| Aromatic Ring | Typically the benzyl group. | Engages in hydrophobic and π-π stacking interactions with the target protein. |

| Hydrogen Bond Donor | The hydroxyl group (-OH). | Forms hydrogen bonds with specific amino acid residues in the binding pocket. |

| Hydrogen Bond Acceptor | The hydroxyl group (-OH) or the nitrogen atom in the pyrrolidine ring. | Accepts hydrogen bonds from donor groups on the protein. |

| Hydrophobic Group | The methyl group and parts of the pyrrolidine and benzyl rings. | Contributes to binding affinity through hydrophobic interactions. |

| Positive Ionizable | The nitrogen atom in the pyrrolidine ring (if protonated). | Can form ionic interactions or salt bridges with negatively charged residues. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, forming a stable complex. nuph.edu.ualaurinpublishers.com This technique is instrumental in understanding the interactions between a small molecule, such as a derivative of this compound, and its biological target at the molecular level. nih.govscispace.com

In a typical molecular docking study, a 3D model of the target protein is used as the receptor. The ligand, in this case, a this compound analog, is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to evaluate the binding affinity of each pose, with lower scores generally indicating a more favorable interaction. nuph.edu.ua

These studies can reveal crucial information about:

Binding Mode: The specific orientation and conformation of the ligand within the binding pocket.

Key Interactions: The formation of hydrogen bonds, hydrophobic interactions, ionic bonds, and other non-covalent interactions between the ligand and the protein's amino acid residues. nuph.edu.ua

Binding Affinity: A semi-quantitative prediction of how strongly the ligand binds to the target. laurinpublishers.com

For example, docking studies of compounds with a benzyl scaffold have been used to investigate their antimicrobial activity by targeting enzymes like peptide deformylase. impactfactor.org Similarly, derivatives of pyrrolidine have been docked into the active sites of enzymes such as α-glucosidase and α-amylase to explore their potential as anti-diabetic agents. rsc.org The results of such studies can guide the rational design of new analogs with improved binding affinity and selectivity.

Table 2: Representative Molecular Docking Results for Pyrrolidine Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | Tyr123, Phe256 | π-π stacking, Hydrophobic |

| Derivative B | -9.2 | Asp89, Ser125 | Hydrogen bond, Ionic |

| Derivative C | -7.8 | Leu201, Val210 | Hydrophobic |

| Derivative D | -9.5 | Asp89, Tyr123, Phe256 | Hydrogen bond, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. blogspot.com

In a QSAR study, a set of molecules with known biological activities is used to build a predictive model. This involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the atoms in the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. blogspot.com

A robust QSAR model can be used to:

Predict the activity of newly designed compounds before they are synthesized.

Identify the key molecular features that contribute positively or negatively to the biological activity. nih.gov

Optimize lead compounds by suggesting modifications that are likely to enhance their potency.

For instance, a QSAR study on a series of piperidine (B6355638) derivatives, a structurally related class of compounds, revealed the importance of lipophilicity and electron-donating substituents for their binding affinity to a specific receptor. nih.gov

General Biological Activity Mechanisms (Excluding Human Clinical Data)

The biological activity of the this compound scaffold and its derivatives is being investigated in various non-clinical settings. These studies aim to elucidate the molecular mechanisms through which these compounds exert their effects, providing a foundation for their potential therapeutic applications.

Interaction with Specific Molecular Targets (General Investigation)

Research into the biological activity of this compound derivatives often begins with identifying their specific molecular targets. These targets are typically proteins, such as enzymes or receptors, that play a crucial role in a particular biological pathway.

Initial investigations may involve screening the compounds against a panel of known biological targets to identify potential interactions. For example, derivatives of the related 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been investigated for their potential nootropic effects, with studies focusing on their interactions with targets involved in cholinergic neurotransmission. uran.ua

The binding of a ligand to its target can be characterized by various techniques, including:

In vitro binding assays: These experiments directly measure the affinity of a compound for its target protein.

Enzyme inhibition assays: If the target is an enzyme, these assays determine the ability of the compound to inhibit its catalytic activity.

Cell-based assays: These experiments assess the effect of the compound on the function of cells that express the target protein.

Through these investigations, researchers can identify the primary molecular targets of this compound derivatives and begin to understand the initial events that lead to their biological effects.

Mechanistic Studies of Biological Effects (Non-Clinical)

Once a specific molecular target has been identified, further mechanistic studies are conducted to understand the downstream biological consequences of the ligand-target interaction. These non-clinical studies are performed using in vitro models (e.g., cell cultures) and in vivo models (e.g., animal studies).

These studies aim to answer questions such as:

How does the binding of the compound to its target alter the protein's function?

What signaling pathways are activated or inhibited as a result of this interaction?

For example, if a this compound derivative is found to inhibit a particular kinase, mechanistic studies would investigate the phosphorylation status of the kinase's substrates and the subsequent effects on cell proliferation, apoptosis, or other cellular processes.

The results of these non-clinical mechanistic studies are crucial for validating the therapeutic potential of a compound and for providing a strong rationale for further development.

Advanced Characterization Techniques in Research on 1 Benzyl 4 Methylpyrrolidin 3 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a molecule's elemental composition. By providing an extremely accurate mass measurement, HRMS allows for the calculation of a molecular formula, a critical first step in structural characterization. For 1-Benzyl-4-methylpyrrolidin-3-ol, HRMS analysis, typically utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a high-resolution mass that corresponds to its theoretical exact mass. This allows for the confident confirmation of its molecular formula, C12H17NO.

The exceptional mass accuracy of this technique also enables a thorough assessment of sample purity. The presence of any impurities, even those with the same nominal mass, can be detected by their distinct, albeit slightly different, exact masses.

| Technique | Parameter | Expected Value for C12H17NO |

| High-Resolution Mass Spectrometry (HRMS) | Theoretical Exact Mass [M+H]+ | 192.1383 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present within a molecule and offers insights into its conformational landscape.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic benzyl (B1604629) group and the aliphatic pyrrolidine (B122466) ring typically appear in the 3100-2800 cm⁻¹ range. Furthermore, characteristic peaks for C-N stretching and C-O stretching would be anticipated, providing further evidence of the compound's structure.

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can provide additional structural information. The aromatic ring of the benzyl group is expected to produce strong Raman signals, which are useful for confirming its presence.

| Spectroscopic Technique | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Infrared (IR) | O-H Stretch | 3400-3200 |

| Infrared (IR) | Aromatic C-H Stretch | 3100-3000 |

| Infrared (IR) | Aliphatic C-H Stretch | 3000-2850 |

| Infrared (IR) | C-N Stretch | 1250-1020 |

| Infrared (IR) | C-O Stretch | 1260-1000 |

Advanced NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, a complete and unambiguous structural assignment for a molecule like this compound necessitates the use of advanced two-dimensional NMR techniques. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the pyrrolidine ring. sdsu.edu For instance, the correlation between the proton on the hydroxyl-bearing carbon (C3) and its neighbors on C2 and C4 can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each proton signal in the ¹H NMR spectrum will show a correlation to the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is instrumental in piecing together the molecular framework. For example, it can show correlations between the benzylic protons and the carbons of the phenyl ring, as well as with the nitrogen-adjacent carbons of the pyrrolidine ring, confirming the connectivity of the benzyl group to the nitrogen atom.

| NMR Experiment | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H | Connectivity of protons within the pyrrolidine ring. |

| HSQC | ¹H-¹³C (one bond) | Direct assignment of carbon signals based on proton assignments. |

| HMBC | ¹H-¹³C (multiple bonds) | Confirmation of the overall molecular skeleton, including the attachment of the benzyl group to the pyrrolidine nitrogen. |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Due to the presence of stereocenters at the C3 and C4 positions of the pyrrolidine ring, this compound can exist as multiple stereoisomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. uma.esnih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. nih.gov The choice of the CSP is critical and is often based on polysaccharide derivatives like cellulose (B213188) or amylose. By creating a transient diastereomeric interaction between the enantiomers and the chiral selector of the column, differential retention times are achieved, allowing for their separation and quantification. Gas Chromatography (GC) with a chiral column can also be employed, particularly for more volatile derivatives. The successful development of a chiral separation method is essential for any application where stereoisomeric purity is a critical parameter.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

While chiral chromatography can determine the relative amounts of enantiomers present, it does not inherently reveal their absolute configuration (i.e., the actual three-dimensional arrangement of atoms, designated as R or S). Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose. mtoz-biolabs.comhebmu.edu.cn

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured CD spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum-mechanical calculations for a known absolute configuration (e.g., the (3R, 4S) isomer), a confident assignment of the absolute configuration can be made. americanlaboratory.com A positive or negative Cotton effect at specific wavelengths in the CD spectrum serves as a fingerprint for a particular enantiomer. hebmu.edu.cn

Applications of 1 Benzyl 4 Methylpyrrolidin 3 Ol in Advanced Organic Synthesis and Catalysis

Role as Chiral Building Blocks in the Synthesis of Complex Molecules

Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of complex, stereochemically defined target molecules. mdpi.comresearchgate.net The inherent chirality of these blocks obviates the need for challenging asymmetric transformations or resolutions at later stages of a synthesis. 1-Benzyl-4-methylpyrrolidin-3-ol, with its two stereocenters, serves as an excellent chiral pool starting material.

The structural framework of this compound is readily incorporated into more complex heterocyclic systems. Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active compounds and their diverse chemical properties. nih.govnih.gov The pyrrolidine (B122466) unit can be used as a foundation to construct fused or linked polycyclic systems.

A notable example is the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives. These structures are known for their wide range of biological activities. The trans-isomer of this compound has been successfully incorporated to create trans-6-(1-benzyl-4-methylpyrrolidin-3-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. nih.gov In this synthesis, the pyrrolidine moiety is attached at the C6 position of the pyrazolopyrimidine core, demonstrating its utility as a building block for creating sophisticated molecular structures.

Table 1: Synthesis of a Complex Heterocycle from a 1-Benzyl-4-methylpyrrolidin-3-yl Moiety

| Precursor Moiety | Resulting Complex Heterocycle |

| trans-1-Benzyl-4-methylpyrrolidin-3-yl | trans-6-(1-benzyl-4-methylpyrrolidin-3-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov |

The generation of compound libraries for screening purposes is a cornerstone of modern drug discovery. The functional groups on this compound—the hydroxyl group and the benzyl-protected amine—provide convenient handles for chemical modification. The hydroxyl group can undergo a variety of reactions, such as esterification, etherification, or oxidation. The benzyl (B1604629) group on the nitrogen atom can be removed via hydrogenolysis, revealing a secondary amine that can then be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. This dual functionality allows for the rapid generation of a library of derivatives from a single chiral scaffold, where diversity can be introduced at two distinct points.

Table 2: Potential Reactions for Library Diversification

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C3-Hydroxyl Group | Acylation | Acid chlorides, Anhydrides | Ester |